molecular formula C21H18N2O4S B302685 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

货号 B302685
分子量: 394.4 g/mol
InChI 键: CIJSYBNENWUONX-AHDBMNBVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed to reduce the gastrointestinal (GI) side effects associated with traditional NSAIDs. ATB-346 is a prodrug that is rapidly converted to a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process.

作用机制

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a prodrug that is rapidly converted to a potent inhibitor of COX-2. COX-2 is an enzyme that plays a key role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to reduce the production of prostaglandins in a dose-dependent manner, with a greater reduction observed in the inflamed tissue compared to the non-inflamed tissue. 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has also been shown to reduce the expression of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. In clinical trials, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to reduce pain and inflammation in patients with osteoarthritis, with a lower incidence of GI side effects compared to diclofenac.

实验室实验的优点和局限性

One of the major advantages of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is its reduced risk of GI toxicity compared to traditional NSAIDs. This makes it a more attractive option for long-term use in patients with chronic pain and inflammation. However, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a relatively new drug, and more research is needed to fully understand its safety and efficacy. In addition, the cost of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid may be higher than traditional NSAIDs, which could limit its use in some settings.

未来方向

There are a number of future directions for research on 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. One area of interest is the potential use of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new prodrugs that can be rapidly converted to COX-2 inhibitors, with the goal of reducing the risk of GI toxicity even further. Finally, more research is needed to fully understand the safety and efficacy of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in different patient populations and in combination with other drugs.

合成方法

The synthesis of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid involves the reaction of 4-aminobenzoic acid with 4-(allyloxy)benzaldehyde to form a Schiff base. This Schiff base is then reacted with 2-methyl-4-thiozolidinone to form the final product, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for commercial production.

科学研究应用

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been extensively studied in preclinical and clinical trials, with promising results. In preclinical studies, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to have potent anti-inflammatory and analgesic effects, with a reduced risk of GI toxicity compared to traditional NSAIDs. In clinical trials, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, with a lower incidence of GI side effects compared to diclofenac, a traditional NSAID.

属性

产品名称

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

分子式

C21H18N2O4S

分子量

394.4 g/mol

IUPAC 名称

4-[[(5Z)-3-methyl-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H18N2O4S/c1-3-12-27-17-10-4-14(5-11-17)13-18-19(24)23(2)21(28-18)22-16-8-6-15(7-9-16)20(25)26/h3-11,13H,1,12H2,2H3,(H,25,26)/b18-13-,22-21?

InChI 键

CIJSYBNENWUONX-AHDBMNBVSA-N

手性 SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC=C(C=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)C(=O)O

规范 SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。